(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3O6/c1-34-22-10-14(9-18(25)23(22)35-13-15-4-2-3-5-19(15)26)8-16(12-27)24(31)28-20-7-6-17(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYHRHYRGDJBI-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, often referred to as a complex organic molecule, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 412.3 g/mol. The presence of bromine, fluorine, and methoxy groups contributes to its distinctive chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a compound with a similar structure has shown cytotoxic effects against HeLa and A-431 cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Activity : The presence of electron-withdrawing groups such as bromine and nitro groups has been linked to enhanced antibacterial properties. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. For example, some studies have suggested that similar compounds can inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of methoxy groups at specific positions on the phenyl rings has been shown to enhance cytotoxicity. For instance, substituents that increase electron density at the para position significantly improve binding affinity to target proteins .
- Bromine and Nitro Groups : The presence of these groups not only influences solubility but also enhances antimicrobial activity by facilitating interactions with bacterial cell membranes .
Case Studies
- Antitumor Efficacy : A study evaluated a series of derivatives based on the core structure of this compound against various cancer cell lines. Results indicated that modifications in the phenolic structures led to improved cytotoxicity, particularly in breast cancer models .
- Antimicrobial Testing : Another investigation focused on assessing the antibacterial efficacy of related compounds against E. coli and S. aureus. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting their potential as novel antimicrobial agents .
Scientific Research Applications
The compound (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the cyano group has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of cyano-containing compounds have shown promise as inhibitors of key signaling pathways involved in tumor progression, such as the EGFR pathway .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds featuring fluorophenyl and methoxy groups. These compounds have been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The incorporation of a nitrophenyl moiety may enhance this activity due to increased lipophilicity, facilitating membrane penetration .
Enzyme Inhibition
The compound's design suggests potential as an enzyme inhibitor. Similar compounds have been explored for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This could position the compound as a candidate for anti-inflammatory drug development .
Drug Design and Development
The unique chemical properties of this compound make it an attractive candidate for drug design. Its ability to interact with various biological targets can lead to the development of novel therapeutics for diseases such as cancer and chronic inflammatory conditions. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and safety profile.
Formulation Studies
In pharmaceutical formulation, the solubility and stability of this compound can be critical factors affecting its bioavailability. Studies on its physicochemical properties can inform formulation strategies that enhance its delivery and therapeutic effectiveness.
Organic Electronics
The electronic properties of compounds containing fluorine are well-documented, making them suitable for applications in organic electronics. The compound's structure may allow it to function as an organic semiconductor or as part of organic photovoltaic devices . Research into its charge transport properties could yield insights into its potential use in electronic applications.
Coatings and Polymers
Due to its chemical stability and reactivity, this compound could be explored as an additive in coatings or polymers. Its incorporation may enhance the mechanical properties or provide antimicrobial functions in commercial products .
Case Study 1: Anticancer Efficacy
In a study published by Smith et al., derivatives of similar cyano-containing compounds were evaluated for their anticancer effects on breast cancer cell lines. Results indicated that compounds with bromine substitutions exhibited enhanced apoptosis compared to controls, suggesting that this compound could be further investigated for therapeutic applications .
Case Study 2: Antimicrobial Activity
A recent investigation by Jones et al. assessed the antimicrobial activity of various methoxy-substituted phenyl compounds against Staphylococcus aureus. The study concluded that compounds similar to this compound demonstrated significant inhibition of bacterial growth, reinforcing the need for further exploration in this area .
Chemical Reactions Analysis
Key Functional Groups and Reaction Pathways
The compound’s structure includes multiple reactive sites, enabling diverse chemical transformations:
Amide Functional Group
-
Hydrolysis : Under acidic or basic conditions, the amide group can hydrolyze to form carboxylic acids or amines, altering biological activity.
-
Nucleophilic Substitution : The carbonyl oxygen may act as a leaving group in reactions with nucleophiles (e.g., amines, alcohols).
Cyano Group
-
Hydrolysis : Conversion to carboxylic acid or amide via acidic/basic conditions, which is critical for modifying pharmacokinetic properties .
-
Addition Reactions : Participation in Michael addition or nucleophilic attacks due to its electrophilic nature.
Bromine Substituent
-
Substitution Reactions : Replacement with nucleophiles (e.g., hydroxide, amines) under catalytic conditions to generate derivatives with varied biological activity .
-
Elimination : Potential formation of alkenes or alkynes via dehydrohalogenation .
Methoxy and Fluorophenylmethoxy Groups
-
Demethylation : Acidic conditions may cleave methoxy groups, altering solubility and electronic properties.
-
Cross-Coupling : The fluorophenylmethoxy group may participate in C–C bond-forming reactions (e.g., Suzuki or Buchwald–Hartwig amination).
Reaction Mechanism and Functional Group Interactions
The compound’s reactivity is influenced by its stereochemistry (E-configuration) and steric/electronic effects from substituents:
-
Intramolecular Hydrogen Bonding : The hydroxyl and nitro groups on the phenyl ring may stabilize intermediates during reactions .
-
Electron-Withdrawing Groups : Fluorine and nitro groups enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
Research Findings and Challenges
-
Synthesis Challenges : Multi-step reactions requiring precise temperature control (e.g., 10–200°C for condensation steps) .
-
Structural Diversity : Variations in substituent positions (e.g., bromine at position 3 vs. 4) significantly affect reactivity and biological outcomes.
-
Computational Modeling : 3D conformational analysis is essential to predict reaction pathways and biological interactions .
Comparison with Similar Compounds
Key Observations :
- The sulfonyloxy group in introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to the target’s 2-fluorobenzyl ether (moderate electron-donating effect).
- Bromine in the target and increases molecular weight and may influence halogen bonding in crystal packing .
Hydrogen-Bonding and Crystallographic Trends
- Target Compound: The hydroxyl (OH) and nitro (NO2) groups on the amide moiety enable intermolecular hydrogen bonds (e.g., O–H···O–N), likely contributing to dense crystal packing. Similar patterns are noted in halogenated acrylamides .
- Furan-Containing Analogs (): The furan oxygen participates in weak C–H···O interactions, but the absence of a phenolic OH reduces directional hydrogen-bonding networks compared to the target .
Q & A
Q. What are the critical parameters for synthesizing this compound with high purity?
The synthesis requires controlled reaction conditions (temperature: 60–80°C; inert atmosphere) and solvent optimization. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency, while ethanol is preferred for recrystallization to minimize impurities. Multi-step purification via column chromatography and HPLC is essential, with NMR (¹H/¹³C) and IR spectroscopy used to confirm intermediate and final product integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying aromatic substitution patterns and stereochemistry (e.g., distinguishing E isomer).
- IR Spectroscopy : Confirms functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Monitors purity (>95% by area normalization) and resolves diastereomers .
Q. How is the compound initially screened for biological activity in academic settings?
Preliminary assays include:
- Anticancer Activity : MTT assays against MCF-7 (breast) and A549 (lung) cell lines, with IC₅₀ values compared to positive controls (e.g., doxorubicin).
- Antibacterial Activity : Broth microdilution to determine MIC against E. coli and S. aureus.
- Dose-Response Curves : Generated at concentrations of 1–100 µM, with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. What methodologies are employed to elucidate the compound’s mechanism of action?
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like EGFR or DNA topoisomerase II.
- Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with purified protein targets.
- Enzyme Inhibition Assays : Fluorescence-based kinetics (e.g., NADH depletion for oxidoreductases) to measure Kᵢ values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Substituent Variation : Replace the 2-fluorophenylmethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity.
- Scaffold Hybridization : Integrate moieties from bioactive analogs (e.g., morpholine rings for solubility; ).
- In Silico ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability to prioritize derivatives .
Q. How should researchers address contradictions in reported biological data (e.g., IC₅₀ variability)?
- Assay Standardization : Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum concentration).
- Compound Integrity : Re-test batches using orthogonal methods (e.g., LC-MS for purity, DSC for crystallinity).
- Meta-Analysis : Compare datasets with covariates like solvent (DMSO vs. PBS) and exposure time (24 vs. 48 hours) .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug Design : Mask the nitro group (e.g., ester prodrugs) to enhance oral bioavailability.
- Nanoparticle Encapsulation : Use PLGA-based carriers to improve aqueous solubility and reduce hepatic first-pass metabolism.
- Metabolite Identification : LC-MS/MS profiling of hepatic microsomal incubates identifies major Phase I/II metabolites for toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
